molecular formula C30H42N2O2 B13145655 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione CAS No. 825190-77-0

1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione

Katalognummer: B13145655
CAS-Nummer: 825190-77-0
Molekulargewicht: 462.7 g/mol
InChI-Schlüssel: HBRVCHFYZOPXAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its two ethylhexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

The synthesis of 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-ethylhexylamine. The process can be carried out under various conditions, including:

Analyse Chemischer Reaktionen

1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene core, which allows it to insert between DNA base pairs . Additionally, the compound can inhibit topoisomerase II, an enzyme crucial for DNA replication .

Vergleich Mit ähnlichen Verbindungen

1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct solubility and reactivity properties, making it suitable for specialized applications in both scientific research and industry.

Eigenschaften

CAS-Nummer

825190-77-0

Molekularformel

C30H42N2O2

Molekulargewicht

462.7 g/mol

IUPAC-Name

1,8-bis(2-ethylhexylamino)anthracene-9,10-dione

InChI

InChI=1S/C30H42N2O2/c1-5-9-13-21(7-3)19-31-25-17-11-15-23-27(25)30(34)28-24(29(23)33)16-12-18-26(28)32-20-22(8-4)14-10-6-2/h11-12,15-18,21-22,31-32H,5-10,13-14,19-20H2,1-4H3

InChI-Schlüssel

HBRVCHFYZOPXAC-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.